4-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
4-amino-N-(2-methoxyethyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-12-7(6(9)5-11-12)8(13)10-3-4-14-2/h5H,3-4,9H2,1-2H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRKAKFRSYIVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-amino-1-methyl-1H-pyrazole-5-carboxamide with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Analogous Pyrazole Carboxamides
The following table summarizes key structural and physicochemical differences between 4-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide and related compounds:
Key Comparative Insights
Substituent Effects on Solubility :
- The methoxyethyl group in the target compound enhances water solubility compared to purely hydrophobic substituents (e.g., cyclohexyl in or ethyl in ). However, it is less polar than the dimethylamine group in , which may improve blood-brain barrier penetration .
The 1,5-dimethylpyrazolyl substituent in introduces steric bulk, which may restrict conformational flexibility but improve target specificity .
Biological Activity Trends: Compounds with aromatic substituents (e.g., phenylamino in or methoxyphenyl in ) exhibit stronger π-π interactions, often correlating with higher affinity for kinase domains. The amino group at position 4 in the target compound is critical for hydrogen bonding, a feature shared with and , suggesting conserved roles in enzyme inhibition .
Synthetic Accessibility :
- The target compound and its analogs (e.g., ) are synthesized via nucleophilic substitution or coupling reactions, but fluorinated derivatives () require specialized reagents, increasing production complexity .
Biological Activity
4-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole family, characterized by a unique structure that includes an amino group, a methoxyethyl group, and a carboxamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.
- Molecular Formula : C₇H₁₄N₄O₂
- Molecular Weight : 198.22 g/mol
- CAS Number : 1487143-16-7
The presence of functional groups in this compound contributes to its ability to interact with biological targets, making it a candidate for therapeutic applications.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for several key enzymes involved in disease processes:
- Cyclooxygenase (COX) : Inhibitors of COX enzymes are vital in managing inflammation and pain. Pyrazole derivatives have shown varying degrees of COX inhibition, suggesting that this compound may exhibit similar properties.
- Phosphodiesterase (PDE) : PDE inhibitors are crucial in various therapeutic areas, including erectile dysfunction and pulmonary hypertension. The compound's structural features may enhance its binding affinity to PDE enzymes, potentially leading to increased cGMP levels and subsequent biological effects such as vasodilation and anti-inflammatory responses .
Anti-Cancer Potential
Recent studies have highlighted the role of pyrazole derivatives in cancer therapy. The inhibition of specific kinases associated with cancer progression has been observed with related compounds. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on kinases involved in tumor growth .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key structural features and their implications:
| Structural Feature | Impact on Activity |
|---|---|
| Methoxyethyl Group | May enhance solubility and bioavailability |
| Carboxamide Group | Essential for interaction with target enzymes |
| Amino Group | Potentially involved in hydrogen bonding interactions |
Case Studies and Research Findings
- Inhibition Studies : A study assessing the inhibition of COX enzymes by various pyrazole derivatives found that modifications to the side chains significantly affected potency. Compounds with similar structures exhibited IC₅₀ values ranging from 0.013 μM to 0.067 μM against human IKK-2, indicating a promising therapeutic window .
- Inflammation Models : In models of inflammation, derivatives showed significant activity in inhibiting pro-inflammatory cytokines such as TNFα and IL-17, with IC₅₀ values indicating effective suppression of these pathways .
- Cancer Cell Lines : Preliminary investigations into the anti-cancer activity revealed that certain pyrazole derivatives could induce apoptosis in cancer cell lines through mechanisms involving cGMP signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
